Product packaging for VD3-Glucopyranoside(Cat. No.:CAS No. 24003-73-4)

VD3-Glucopyranoside

Cat. No.: B1242681
CAS No.: 24003-73-4
M. Wt: 560.8 g/mol
InChI Key: HSMHKPFJPOTDCW-SPNBKSFTSA-N
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Description

Contextualization within the Broader Field of Vitamin D Research

Vitamin D, a group of fat-soluble secosteroids, is essential for maintaining calcium and phosphorus homeostasis in the body. frontiersin.orgmdpi.com The two primary forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). nih.govwikipedia.org Vitamin D3 is synthesized in the skin through the exposure of 7-dehydrocholesterol (B119134) to UVB radiation and can also be obtained from dietary sources. frontiersin.orgwikipedia.org To become biologically active, vitamin D undergoes two hydroxylation steps: first in the liver to form 25-hydroxyvitamin D (calcifediol), the main circulating form, and then in the kidneys to produce the active hormone 1,25-dihydroxyvitamin D (calcitriol). frontiersin.orgwikipedia.orgresearchgate.net

While the roles of these core metabolites in mineral metabolism and bone health are well-established, research has expanded to investigate other forms, including glycosylated metabolites. These compounds, where a sugar molecule is attached to a vitamin D molecule, have been identified in both plants and potentially in the animal kingdom. frontiersin.orgnih.gov The study of these glycosylated forms, such as VD3-Glucopyranoside, opens new avenues in understanding the diverse metabolic pathways and biological functions of vitamin D.

The Significance of Glycosylation in Secosteroid Metabolism

Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins or lipids, is a critical post-translational modification that can significantly alter the properties of molecules. nih.gov In the context of secosteroids like vitamin D, glycosylation can influence their solubility, stability, and metabolic fate. frontiersin.orggoogle.com For instance, the addition of a glucose molecule to form a glucoside can increase the water solubility of the parent vitamin D compound. google.com

This modification can have profound effects on how the body absorbs, transports, and metabolizes these compounds. For example, some glycosylated vitamin D derivatives found in plants need to be hydrolyzed by enzymes in the intestine to release the active form. researchgate.net This process can lead to a slower, more sustained release of the active vitamin D metabolite compared to its non-glycosylated counterpart. researchgate.net The study of glycosylation in secosteroid metabolism is crucial for understanding the full spectrum of vitamin D's biological activity and potential therapeutic applications.

Classification and Nomenclature of Vitamin D Glycosides

Vitamin D glycosides are classified based on the parent vitamin D molecule and the type of sugar attached. The nomenclature specifies the position of the glycosidic bond and the stereochemistry of the sugar. For example, in this compound, "VD3" refers to vitamin D3 (cholecalciferol), and "Glucopyranoside" indicates that a glucose molecule in its pyranose (six-membered ring) form is attached.

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic naming conventions for vitamin D and its derivatives. qmul.ac.uk For instance, a more formal name for a VD3-glucoside would specify the attachment point, such as vitamin D3 3-β-D-glucopyranoside, indicating the glucose is attached at the 3-beta position. nih.gov Other examples of vitamin D glycosides include those derived from hydroxylated metabolites like 1α-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3. nih.govnih.gov

The following table provides a simplified classification of some known vitamin D glycosides:

Parent Vitamin D MoietyGlycosidic MoietyResulting Glycoside
Vitamin D3 (Cholecalciferol)GlucoseVitamin D3 Glucoside
1α-hydroxyvitamin D3Glucose1α-hydroxyvitamin D3 Glucoside
1α-hydroxyvitamin D3Cellobiose1α-hydroxyvitamin D3 Cellobioside
1α,25-dihydroxyvitamin D3Glucose1α,25-dihydroxyvitamin D3 Glucoside

Specific Focus on this compound within Research Paradigms

This compound, specifically vitamin D3 3-β-D-glucopyranoside, has been a subject of research to understand its biological activity compared to its non-glycosylated parent molecule, vitamin D3. nih.gov Studies have investigated its effects on calcium metabolism in various animal models.

Research has shown that the biological activity of this compound can vary depending on the route of administration and the species being studied. For instance, when administered intravenously, VD3-glucoside has been found to be as effective as vitamin D3 in stimulating intestinal calcium transport and bone calcium mobilization in rats. nih.gov Interestingly, in chickens, vitamin D3 glucoside demonstrated 90% to 95% of the activity of the parent vitamin D3. nih.gov However, when given orally, its activity can differ, highlighting the role of digestive enzymes in releasing the active vitamin D3. nih.gov

The table below summarizes key research findings on the biological activity of this compound:

Research FocusAnimal ModelKey Findings
Biological ActivityRatsWhen given intravenously, VD3-glucoside was comparable to vitamin D3 in stimulating intestinal calcium transport and bone calcium mobilization. nih.gov
Biological ActivityChickensVitamin D3 glucoside showed 90% to 95% of the activity of vitamin D3. nih.gov
Oral vs. Intravenous AdministrationRatsVD3-glucoside is equally active when given by intravenous or oral route. nih.gov

This focused research on this compound helps to elucidate the structure-activity relationships of vitamin D glycosides and their potential for unique pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H52O7 B1242681 VD3-Glucopyranoside CAS No. 24003-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24003-73-4

Molecular Formula

C33H52O7

Molecular Weight

560.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13+/t21-,24?,25-,26?,27+,28+,29-,30+,32-,33-/m1/s1

InChI Key

HSMHKPFJPOTDCW-SPNBKSFTSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Synonyms

VD3-glucopyranoside
VD3G
vitamin D3 3 beta-D-glucopyranoside

Origin of Product

United States

Occurrence and Natural Distribution of Vd3 Glucopyranoside

Biosynthetic Precursors and Pathways in Natural Sources

The biosynthesis of vitamin D3 in plants, similar to animals, originates from the precursor molecule 7-dehydrocholesterol (B119134) (7-DHC). wikipedia.orgoatext.com 7-DHC is a sterol that is an intermediate in the cholesterol biosynthesis pathway. nih.gov In plants, sterol biosynthesis is complex, with multiple pathways potentially contributing to the formation of 7-DHC. nih.gov While animals primarily use the lanosterol (B1674476) pathway, plants can synthesize sterols via both the lanosterol and cycloartenol (B190886) pathways. wikipedia.orgfrontiersin.org

The presence of 7-dehydrocholesterol has been confirmed in the leaves of several Solanaceae species that also contain vitamin D3, strongly suggesting its role as the provitamin D3 in these plants. dtu.dknih.gov The conversion of 7-DHC to vitamin D3 is a photochemical reaction, requiring exposure to ultraviolet B (UVB) radiation. nih.govvitamind-journal.it

Ultraviolet B (UVB) radiation, specifically in the wavelength range of 290–315 nm, is a critical factor in the synthesis of vitamin D3 from 7-dehydrocholesterol. dtu.dknih.gov This process mirrors the synthesis of vitamin D3 in animal skin. oatext.comvitamind-journal.it The UVB radiation breaks the B-ring of the 7-DHC molecule to form previtamin D3, which then undergoes a thermally induced rearrangement to become vitamin D3 (cholecalciferol). mdpi.comnih.gov

Numerous studies have demonstrated a significant increase in vitamin D3 concentrations in plants exposed to UVB radiation. dtu.dknih.gov In some cases, the vitamin D3 content in UVB-exposed plants was found to be 18 to 64 times higher than in non-exposed plants. dtu.dknih.gov This suggests that UVB exposure is a key determinant of vitamin D3 levels in plants. However, it is noteworthy that vitamin D3 synthesis has also been reported in plants grown in the absence of light, indicating that alternative, non-photochemical pathways may also exist, although they contribute to a much lesser extent. nih.govresearchgate.net For instance, in Solanum glaucophyllum cultures grown in darkness, vitamin D3 compounds, including 7-dehydrocholesterol and hydroxylated metabolites, were still present. nih.govresearchgate.net Nevertheless, subsequent UV irradiation of these plants substantially increased the concentration of these compounds, particularly in the leaves. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | VD3-Glucopyranoside | | 7-Dehydrocholesterol | | Vitamin D3 (Cholecalciferol) | | 1,25-dihydroxyvitamin D3 (Calcitriol) | | Previtamin D3 | | Cholesterol | | Ergosterol | | Lanosterol | | Cycloartenol | | Sitosterol | | Stigmasterol | | Campesterol | | 24-methylcholesterol | | Lumisterol | | Tachysterol | | Quercetin |

Biosynthesis and Enzymatic Formation of Vd3 Glucopyranoside

Proposed Enzymatic Glycosylation Mechanisms in Plants

The transformation of Vitamin D3 (VD3) into its glycosidic forms, such as VD3-glucopyranoside, within plant systems is a subject of ongoing scientific investigation. While the complete pathways are not yet fully elucidated, research points towards specific enzymatic processes responsible for this conversion.

Identification of Glycoside Conjugates via Enzymatic Hydrolysis

A primary method for detecting the presence of vitamin D glycosides in plants involves enzymatic hydrolysis. This technique utilizes enzymes, specifically glycosidases, to break the bond between the vitamin D molecule and its attached sugar moiety. nih.gov The release of free vitamin D3 and its hydroxylated metabolites after treatment with these enzymes provides strong evidence for the existence of their glycosidic conjugates within the plant. nih.govdtu.dk

For instance, studies on Solanum glaucophyllum have successfully identified 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) after enzymatic hydrolysis of plant extracts. nih.govmdpi.com This indicates that the biologically active form of vitamin D3 is stored as a glycoside in this species. mdpi.comsciforum.net In fact, the principal hydroxylated metabolite found in S. glaucophyllum, calcitriol, is predominantly found conjugated with carbohydrates as 1α,25-(OH)2D3-glycoside. mdpi.com Similarly, vitamin D3 and its precursor 25-hydroxyvitamin D3 (25OHD3) have also been identified in S. glaucophyllum following incubation with glycosidases. nih.gov

It is noteworthy that saponification, another common chemical hydrolysis method, is ineffective at cleaving the bond in vitamin D glycosides. nih.gov The successful use of enzymatic hydrolysis underscores the specific nature of the glycosidic linkage and points to the involvement of corresponding enzymes in its formation. nih.govdtu.dk

Postulated Glycosyltransferase Activity

The formation of this compound and other vitamin D glycosides in plants is believed to be catalyzed by a class of enzymes known as glycosyltransferases (GTs). oup.com These enzymes facilitate the transfer of a sugar molecule, such as glucose, from an activated sugar donor (e.g., UDP-glucose) to an acceptor molecule, in this case, a vitamin D3 compound. oup.com

While a specific glycosyltransferase responsible for the glycosylation of vitamin D3 in plants has not yet been isolated and characterized, the presence of various UDP-glycosyltransferases (UGTs) in plants is well-documented. oup.com These enzymes are known to be involved in the glycosylation of a wide range of secondary metabolites, which supports the hypothesis of their role in vitamin D metabolism. oup.com The enzymatic synthesis of cholecalciferol glycosides has been demonstrated in vitro using β-glucosidase under specific conditions, further suggesting the feasibility of such enzymatic reactions in biological systems. nih.gov

Comparative Analysis of Vitamin D Metabolism in Plants Versus Vertebrates

The metabolic pathways of vitamin D in plants and vertebrates exhibit both striking similarities and critical differences, particularly in the hydroxylation and conjugation steps, as well as in the regulation of these processes.

Distinct Hydroxylation and Conjugation Patterns

In vertebrates, the synthesis of the active form of vitamin D3, 1,25(OH)2D3, is a tightly regulated, two-step hydroxylation process. lumenlearning.comfrontiersin.orgresearchgate.net Vitamin D3 is first transported to the liver, where it is hydroxylated at the C-25 position by 25-hydroxylase to form 25OHD3, the main circulating form. lumenlearning.comfrontiersin.orgresearchgate.net Subsequently, in the kidneys, 25OHD3 is hydroxylated at the C-1α position by 1α-hydroxylase to produce the biologically active 1,25(OH)2D3. lumenlearning.comfrontiersin.orgresearchgate.net

Plants, particularly species within the Solanaceae family, also possess the enzymatic machinery to hydroxylate vitamin D3. nih.govresearchgate.net Enzymatic activities for both 25-hydroxylase and 1α-hydroxylase have been identified in Solanum glaucophyllum. nih.govfrontiersin.org The 25-hydroxylase activity has been located in the microsomes, while 1α-hydroxylase activity has been found in both mitochondria and microsomes. nih.govfrontiersin.org This suggests that plants can synthesize 1,25(OH)2D3 through a pathway analogous to that in vertebrates. researchgate.net

However, a key distinction lies in the subsequent fate of the hydroxylated compounds. In many plants, these hydroxylated forms of vitamin D3 are further modified through glycosylation, forming conjugates like this compound. mdpi.com For example, in S. glaucophyllum, 1,25(OH)2D3 is primarily stored as a glycoside. mdpi.comsciforum.net This conjugation step is not a feature of vertebrate vitamin D metabolism.

The following table summarizes the key hydroxylation and conjugation steps in plants and vertebrates:

Metabolic StepVertebratesPlants (e.g., Solanum glaucophyllum)
Initial Substrate 7-dehydrocholesterol (B119134) (in skin)7-dehydrocholesterol
UVB-induced conversion Previtamin D3 -> Vitamin D3Previtamin D3 -> Vitamin D3
First Hydroxylation In the liver: Vitamin D3 -> 25-hydroxyvitamin D3 (25OHD3)Microsomal: Vitamin D3 -> 25-hydroxyvitamin D3 (25OHD3)
Second Hydroxylation In the kidneys: 25OHD3 -> 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)Mitochondrial and microsomal: 25OHD3 -> 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)
Conjugation Not a primary metabolic stepGlycosylation: 1,25(OH)2D3 -> 1,25(OH)2D3-glycoside

Regulatory Aspects of Vitamin D Biosynthesis in Diverse Organisms

The regulation of vitamin D biosynthesis differs significantly between plants and vertebrates. In vertebrates, the production of 1,25(OH)2D3 is meticulously controlled to maintain calcium and phosphate (B84403) homeostasis. mdpi.comnih.gov The activity of the renal 1α-hydroxylase is tightly regulated by parathyroid hormone (PTH), serum calcium and phosphate levels, and fibroblast growth factor 23 (FGF23). nih.govtandfonline.com When blood calcium levels are low, PTH is secreted, which stimulates 1α-hydroxylase to produce more 1,25(OH)2D3. mdpi.com

In contrast, the regulation of vitamin D metabolism in plants appears to be less stringent. nih.gov The ratio of 25OHD3 to 1,25(OH)2D3 in plants can vary widely, suggesting that the conversion of 25OHD3 to 1,25(OH)2D3 is not as tightly controlled as in vertebrates. nih.gov Furthermore, while a vitamin D receptor (VDR)-like binding protein for 1,25(OH)2D3 has been reported in Solanum glaucophyllum, a true VDR or vitamin D-binding protein (DBP), which are central to vitamin D signaling and transport in vertebrates, have not yet been identified in plants. mdpi.com

The table below provides a comparative overview of the regulatory aspects of vitamin D biosynthesis:

Regulatory FactorVertebratesPlants
Primary Regulatory Enzyme Renal 1α-hydroxylaseProposed 1α-hydroxylase activity, but regulation is not well understood.
Key Hormonal Regulators Parathyroid hormone (PTH), Fibroblast growth factor 23 (FGF23)Not established.
Feedback Mechanisms 1,25(OH)2D3 inhibits its own synthesis and PTH secretion.Not well characterized; the ratio of metabolites suggests less tight regulation. nih.gov
Transport Proteins Vitamin D-binding protein (DBP)Not yet identified. mdpi.com
Receptors Vitamin D receptor (VDR)VDR-like binding protein found in Solanum glaucophyllum. mdpi.com

Synthetic Methodologies for Vd3 Glucopyranoside and Its Analogs

Chemoenzymatic Synthesis Approaches

Enzymatic synthesis provides a valuable alternative to purely chemical methods, often involving milder reaction conditions, simpler work-up procedures, and high selectivity. nih.gov Glucosidases, which are naturally hydrolytic enzymes, can be directed to perform glycosylation reactions under specific, non-aqueous conditions. nih.gov

A key chemoenzymatic approach for producing VD3-glucopyranoside involves the use of β-glucosidases. Research has demonstrated that β-glucosidase from sweet almond (Amygdalus communis var. 'Dulcis'), immobilized on calcium alginate beads, can effectively catalyze the synthesis of water-soluble 17-O-(D-glucopyranosyl)cholecalciferol. nih.govresearchgate.netresearchgate.net

In this process, the enzyme facilitates the transfer of a glucose molecule to the cholecalciferol backbone. nih.gov The reaction typically takes place in a non-polar organic solvent, such as di-isopropyl ether, which helps to shift the enzyme's equilibrium from hydrolysis towards synthesis. nih.gov Although the primary function of glucosidases is to break down glycosidic bonds, in low-water environments, they can catalyze the reverse reaction. nih.gov The use of β-glucosidase has also been shown to produce a mixture of α and β anomers of the resulting glucoside. nih.gov In addition to glucose, this enzymatic method has been used to glycosylate cholecalciferol with other sugars like D-galactose, D-mannose, and D-fructose, albeit with lower yields. nih.govresearchgate.net

The efficiency of chemoenzymatic synthesis is highly dependent on the optimization of various reaction parameters. For the synthesis of 17-O-(D-glucopyranosyl)cholecalciferol using β-glucosidase from sweet almond, specific conditions have been identified to maximize yield. nih.govresearchgate.net The reaction is conducted under reflux in di-isopropyl ether at 68 °C, a temperature at which the enzyme remains stable for extended periods. nih.gov

Key optimized parameters include pH, buffer concentration, enzyme concentration, and incubation time. Studies have shown that a maximum yield of 14% was achieved under specific optimized conditions. nih.govresearchgate.netresearchgate.net The reaction requires a critical amount of water, supplied as a buffer, to proceed. nih.gov

Table 1: Optimized Reaction Conditions for this compound Synthesis Using β-Glucosidase nih.govresearchgate.net
ParameterOptimal Condition
Enzymeβ-Glucosidase (from sweet almond)
Enzyme Concentration60% (w/w of D-glucose)
SolventDi-isopropyl ether
pH6.0 (Phosphate buffer)
Buffer Concentration0.12 mM
Incubation Period30 hours
Temperature68 °C (reflux)

Utilizing β-Glucosidases for Glycosidation

Chemical Synthesis Routes to this compound and Related Glycosides

While chemoenzymatic methods offer mild conditions, purely chemical synthesis provides versatile routes to this compound and a wide array of its derivatives. However, chemical strategies, particularly for stereoselective synthesis, can be labor-intensive and require multiple purification steps. google.com

Achieving stereoselectivity—the controlled formation of either an α or β glycosidic linkage—is a primary challenge in the chemical synthesis of glycosides. nih.gov A classic method for preparing vitamin D3, 3β-glucoside involves a Koenigs-Knorr-type reaction. In this approach, vitamin D3 is reacted with an activated glucose donor, such as tetra-O-acetyl-β-D-glucopyranosyl bromide. google.com The reaction is promoted by a silver salt, typically silver carbonate, in a dry, non-polar solvent like benzene. google.com The use of a participating group, like the acetyl group at the C-2 position of the glucose donor, helps to direct the stereochemical outcome, favoring the formation of the β-glycoside.

More advanced strategies aim to develop general methods for the stereoselective introduction of glycosidic linkages. One such approach involves using a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at the C-2 position of the glycosyl donor. nih.gov This group can participate in the reaction to form a quasi-stable anomeric sulfonium (B1226848) ion, which, upon displacement by a hydroxyl group, leads to the highly stereoselective formation of α-glycosides. nih.gov Combining such modern techniques with traditional neighboring group participation allows for the synthesis of a wide range of oligosaccharides and glycosides with high stereochemical control. nih.gov

Chemical synthesis is instrumental in creating novel vitamin D3 derivatives with modified structures and potentially selective biological activities. jst.go.jp Synthetic efforts have focused on modifying both the A-ring and the side chain of the vitamin D3 molecule.

Metabolic Fates and Biotransformation Pathways

Hydrolytic Disassociation of the Glucopyranoside Moiety

The foundational step in the biotransformation of VD3-glucopyranoside is the hydrolysis of the glycosidic bond, which separates the glucopyranoside group from the vitamin D3 aglycone.

The release of vitamin D3 or its hydroxylated analogs from their glucoside conjugates is enzymatically driven by glycosidases. nih.govscielo.br These enzymes are crucial for cleaving the β-glycosidic linkage, making the vitamin available for absorption and subsequent metabolic activation. acs.orgmdpi.com Endogenous glycosidases present in animals are capable of hydrolyzing these conjugates. nih.gov For instance, when a glycoside of the already active 1,25-dihydroxyvitamin D3 is administered, endogenous glycosidases can directly release the active hormone. nih.gov

Conversely, for this compound, the enzymatic release of the parent vitamin D3 is the preliminary step before it can undergo metabolic activation. nih.gov Studies have utilized various glycosidases to investigate this process. Mixed glycosidases derived from sources like Charonia lampus and β-glucosidase from almonds have been used experimentally to hydrolyze vitamin D glycosides. nih.gov Furthermore, research on plant extracts containing vitamin D glycosides, such as from Solanum glaucophyllum, has shown that incubation with glycosidases or ruminal fluids (which contain these enzymes) successfully releases vitamin D3, 25-hydroxyvitamin D3, and 1,25-dihydroxyvitamin D3. scielo.brfrontiersin.org This enzymatic action is considered the rate-limiting step for the intestinal uptake of the liberated aglycone. pnas.org

Detailed kinetic parameters, such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), for the specific hydrolysis of this compound are not extensively documented in publicly available literature. However, the methodology for determining such kinetics is well-established through studies on analogous compounds.

In vitro assays typically employ purified or cell-free enzyme preparations to measure hydrolytic activity. nih.govresearchgate.net For example, the kinetics of intestinal lactase-phlorizin hydrolase (LPH), a brush border β-glucosidase, were determined for the hydrolysis of pyridoxine-5'-β-D-glucoside (a vitamin B6 glucoside). researchgate.net Such studies measure the rate of product formation (the aglycone, in this case, pyridoxine) at varying substrate concentrations. The data are then fitted to kinetic models like the Michaelis-Menten equation to calculate Kₘ and Vₘₐₓ. libretexts.orgresearchgate.net

While specific values for this compound are pending, data from related vitamin glucosides illustrate the typical findings of such kinetic studies.

Table 1: Example of Hydrolysis Kinetic Parameters for a Vitamin Glucoside Catalyzed by Intestinal Lactase-Phlorizin Hydrolase (LPH)

SubstrateEnzymeKₘ (mM)Vₘₐₓ (µmol/min·mg protein)k_cat (s⁻¹)Source
Pyridoxine-5'-β-D-glucosideRat Intestinal LPH1.0 ± 0.10.11 ± 0.011.0 researchgate.net

Role of Glycosidases in Releasing Vitamin D3 or Hydroxylated Forms

Interplay with Canonical Vitamin D3 Hydroxylation Pathways

Once freed from its glucopyranoside moiety, vitamin D3 is biologically inert and must be activated through the canonical two-step hydroxylation pathway. scielo.brresearchgate.net

Following its enzymatic release and absorption, this compound-derived vitamin D3 enters the bloodstream where it binds to the vitamin D-binding protein (DBP) and is transported to the liver. uzh.chresearchgate.net In the liver, it undergoes the first activation step: 25-hydroxylation. nih.govfrontiersin.orgnih.gov This reaction is catalyzed by the enzyme 25-hydroxylase (primarily CYP2R1), which adds a hydroxyl group at the 25th carbon position to form 25-hydroxyvitamin D3 (25(OH)D3). frontiersin.orguzh.ch This metabolite is the major circulating form of vitamin D and serves as the primary indicator of an individual's vitamin D status. scielo.bruzh.ch The metabolic fate of the released vitamin D3 at this stage is identical to that of vitamin D3 obtained from diet or cutaneous synthesis, fully integrating it into the standard activation pathway. nih.gov

The second and final activation step occurs primarily in the kidneys. uzh.chresearchgate.netnih.gov The 25(OH)D3 produced in the liver is transported to the kidneys, where it is taken up by the cells of the proximal tubules. uzh.ch Here, the enzyme 1α-hydroxylase (CYP27B1) catalyzes the addition of a hydroxyl group to the 1α position of 25(OH)D3. nih.govuzh.ch This reaction yields 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), also known as calcitriol, which is the biologically active form of vitamin D3. uzh.chresearchgate.netnih.gov This hormonal form is responsible for mediating the classical effects of vitamin D on calcium and phosphorus homeostasis. nih.gov Thus, the this compound, after initial hydrolysis, follows the complete and necessary metabolic route to become a fully active hormone. nih.gov

Mechanisms of Biological Activity and Molecular Interactions

Interactions with the Vitamin D Receptor (VDR)

The VDR is the primary cellular sensor for active Vitamin D metabolites. frontiersin.org It is expressed in a wide variety of tissues, including the small intestine, colon, skin, and adipocytes, reflecting the broad physiological roles of Vitamin D. mdpi.com The interaction between a Vitamin D compound and the VDR is the initiating step in a cascade of molecular events that culminates in the regulation of gene expression.

The VDR, like other nuclear receptors, possesses a distinct ligand-binding domain (LBD). mdpi.com The activation of the VDR is contingent upon the binding of an agonist to this domain. frontiersin.org The natural, most potent agonist for the VDR is calcitriol. wikipedia.org It is postulated that VD3-Glucopyranoside, or more likely its aglycone form (Vitamin D3) following enzymatic hydrolysis in the body, binds to the VDR's ligand-binding pocket. Upon binding, the ligand induces a critical change in the receptor's structure, "activating" it. frontiersin.org This activated state is the prerequisite for subsequent interactions with other nuclear proteins. The VDR then forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. mdpi.comuniprot.org This VDR-RXR heterodimer is the primary functional unit that engages with the cell's genetic material. mdpi.com

The binding of a ligand to the VDR's LBD triggers a significant conformational rearrangement. mdpi.com A key event in this structural change is the repositioning of a specific region of the LBD known as helix 12 (H12) or the activation function-2 (AF-2) domain. nih.gov In the absence of a ligand, this helix is in a more open position. Upon ligand binding, it folds into a groove on the surface of the LBD, creating a stable binding surface. This ligand-induced conformational shift is essential for the subsequent recruitment of coactivator proteins. physiology.org Binding of the VDR-RXR heterodimer to DNA can also result in significant conformational alterations in the LBD, particularly in regions crucial for coactivator interactions. mdpi.com

The new surface created by the ligand-induced conformational change in the VDR-RXR heterodimer serves as a docking site for a class of proteins known as nuclear receptor coactivators. physiology.orgwikipedia.org These coactivators are unable to bind effectively to the un-liganded, or "inactive," receptor. The p160 family of coactivators, which includes Steroid Receptor Coactivator-1 (SRC-1) and Glucocorticoid Receptor-Interacting Protein-1 (GRIP1), are among the key coactivators that interact with the activated VDR. nih.govresearchgate.net These coactivator proteins often possess histone acetyltransferase (HAT) activity, which helps to remodel the chromatin structure, making the DNA more accessible for transcription. physiology.orgwikipedia.org The recruitment of these coactivator complexes to the VDR is a crucial step that links the initial ligand-binding event to the regulation of gene transcription. physiology.orgnih.gov

Key Proteins in VDR SignalingFunction
Vitamin D Receptor (VDR) A nuclear receptor that binds active Vitamin D metabolites and functions as a ligand-activated transcription factor. genecards.orgwikipedia.org
Retinoid X Receptor (RXR) A nuclear receptor that forms a heterodimer with VDR, which is the functional unit that binds to DNA. mdpi.comwikipedia.org
Coactivators (e.g., SRC/p160 family) Proteins recruited by the ligand-bound VDR-RXR complex to help initiate transcription, often through chromatin remodeling. physiology.orgnih.gov
RNA Polymerase II The core enzyme responsible for transcribing DNA into messenger RNA (mRNA). wikipedia.org

Conformational Changes Induced Upon Binding

Postulated Genomic Mechanisms of Action

The primary mechanism of action for Vitamin D compounds is genomic, involving the direct regulation of gene transcription. frontiersin.orgnih.gov This process allows a single hormone molecule to have a profound and sustained impact on cellular function by altering the synthesis of multiple proteins.

The activated VDR-RXR heterodimer, along with its complex of coactivators, scans the genome for specific DNA sequences known as Vitamin D Response Elements (VDREs). wikipedia.orgresearchgate.net These VDREs are typically located in the promoter or enhancer regions of target genes. wikipedia.orgnih.gov A classic VDRE consists of two hexameric (six-base-pair) half-sites of DNA, which are direct repeats separated by a three-nucleotide spacer (a structure referred to as a DR3-type element). wikipedia.orgnih.gov The VDR's DNA-binding domain, which contains two zinc-finger motifs, recognizes and binds to these VDREs with high specificity. mdpi.comnih.gov This binding tethers the entire receptor-coactivator complex to the DNA, positioning it to influence the transcriptional machinery and modulate the rate of gene expression. wikipedia.org

By binding to VDREs, the VDR-RXR complex acts as a molecular switch, either activating or repressing the transcription of adjacent genes. wikipedia.org It is estimated that the VDR may regulate over 3,000 genes in the human genome, highlighting its extensive influence on cellular physiology. researchgate.net The set of genes regulated by VDR varies between cell types, which accounts for the tissue-specific effects of Vitamin D. nih.gov These target genes are involved in a wide array of biological processes, including calcium and phosphate (B84403) homeostasis, bone metabolism, immune modulation, and cell differentiation and proliferation. nih.govnih.gov For instance, in intestinal cells, the VDR upregulates the expression of genes involved in calcium transport. nih.gov A well-characterized VDR target gene is CYP24A1, which encodes the 24-hydroxylase enzyme responsible for catabolizing active Vitamin D, creating a negative feedback loop. nih.gov Another classic target is the gene for osteocalcin, a protein involved in bone mineralization. nih.gov The postulated biological effects of this compound are therefore mediated through the transcriptional regulation of these and many other specific gene sets.

Examples of VDR Target GenesFunction of Gene Product
CYP24A1 Encodes the 24-hydroxylase enzyme, which catabolizes Vitamin D metabolites, acting as a negative feedback control. nih.gov
Osteocalcin A bone matrix protein involved in bone mineralization and calcium ion homeostasis. nih.gov
Renin An enzyme that controls the rate-limiting step in the renin-angiotensin system, which regulates blood pressure. Its expression can be negatively regulated by Vitamin D3. jci.org
Calbindin A calcium-binding protein that facilitates calcium absorption in the intestine. nih.gov

Investigation of Non-Genomic Signaling Pathways

Rapid Signaling Events Mediated by this compound

The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is known to initiate rapid, non-genomic signaling that leads to the activation of various signaling molecules, including protein kinase C (PKC) and mitogen-activated protein kinases (MAP kinases). nih.govmdpi.com These rapid events are crucial for modulating cellular functions like calcium transport. cambridge.org However, specific research detailing rapid signaling events directly mediated by this compound is not extensively documented in current literature. The focus of non-genomic signaling studies has predominantly been on the hydroxylated, non-glycosylated forms of vitamin D, such as 1,25(OH)2D3. dtu.dkfrontiersin.orgnih.gov Further investigation is required to determine if this compound can initiate similar rapid cellular responses.

Interaction with Membrane-Associated Receptors

The non-genomic actions of vitamin D metabolites are predicated on their interaction with receptors located at the cell membrane. frontiersin.orgnih.gov Evidence points to the existence of a membrane-associated VDR (VDRm) and potentially other binding proteins that trigger these fast-acting pathways. nih.govmdpi.com While the interaction of 1,25(OH)2D3 with these membrane receptors is an active area of research, specific studies on the binding affinity and interaction of this compound with these membrane-associated receptors have not been detailed. The presence of the glucoside moiety at the C-3 position could theoretically influence its interaction with membrane receptors compared to the unconjugated vitamin D3.

Comparative Bioactivity Studies with Parent Vitamin D and Other Metabolites

Comparative studies have been essential in elucidating the biological relevance of vitamin D glycosides found in various plants. These studies measure the ability of the glycoside compounds to elicit physiological responses characteristic of vitamin D, such as regulating calcium and phosphorus levels. dtu.dknih.gov

Relative Biological Activity of this compound versus Unconjugated Vitamin D3

Research indicates that the glucosidation of vitamin D3 at the 3-beta position does not diminish its biological activity. dtu.dknih.gov Studies in chickens have shown that vitamin D3 glucoside possesses an activity level of 90% to 95% compared to its unconjugated counterpart, vitamin D3. nih.gov In vitamin D-deficient rats, this compound administered intravenously was found to be as effective as unconjugated vitamin D3 in stimulating intestinal calcium transport and bone calcium mobilization. nih.gov However, when administered orally, this compound showed no biological activity at the tested doses in rats, suggesting that its absorption or metabolism following oral ingestion may differ significantly from the parent compound. nih.gov

Table 1: Comparative Biological Activity of this compound vs. Vitamin D3

CompoundTest AnimalAdministration RouteRelative Activity vs. Vitamin D3Key FindingsSource
This compoundChickenNot Specified90-95%Glucosidation did not significantly reduce vitamin D3 activity. nih.gov
This compoundRatIntravenous (IV)ComparableEffectively increased intestinal calcium transport and bone calcium mobilization. nih.gov
This compoundRatOral (p.o.)No biological activityInactive at doses up to 5000 pmol/rat. nih.gov

Activity Profiles of Hydroxylated Glucosides (e.g., 1α(OH)D3 β-D-Glucoside)

In contrast to this compound, the glycosides of hydroxylated vitamin D metabolites exhibit significantly lower biological activity than their parent molecules. nih.govnih.gov The β-D-glucoside of 1α-hydroxyvitamin D3 (1α(OH)D3) demonstrated only about 10% of the activity of the free 1α(OH)D3 in bioassays using rats, chickens, and Japanese quails. dtu.dknih.gov Furthermore, a disaccharide derivative, 1α(OH)D3 3-β-cellobioside, was found to have no vitamin D activity in chicken-based bioassays. dtu.dknih.gov

When administered intravenously to vitamin D-deficient rats, the glycosides of hydroxylated metabolites like 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 were able to increase intestinal calcium transport and bone calcium mobilization. nih.gov However, when given orally, these hydroxylated glycosides were active, unlike this compound, but at higher doses compared to their parent compounds. nih.gov

Table 2: Bioactivity of Hydroxylated Vitamin D Glucosides

CompoundTest AnimalRelative Activity vs. Parent CompoundKey FindingsSource
1α(OH)D3 β-D-GlucosideRat, Chicken, Quail~10%Significantly lower activity compared to free 1α(OH)D3. dtu.dknih.gov
1α(OH)D3 3-β-CellobiosideChickenNoneShowed no vitamin D activity in the bioassay. nih.gov
Glycosides of 25(OH)D3, 1α(OH)D3, and 1,25(OH)2D3RatActive (IV)Increased intestinal calcium transport and bone calcium mobilization when given intravenously. nih.gov
Glycosides of 25(OH)D3, 1α(OH)D3, and 1,25(OH)2D3RatActive (Oral)Were biologically active when administered orally, unlike this compound. nih.gov

Advanced Analytical Methodologies in Vd3 Glucopyranoside Research

Extraction and Purification Techniques for Complex Matrices

Isolating VD3-Glucopyranoside from complex plant matrices is a critical first step. The process typically begins with aqueous extraction of dried plant material, such as the leaves of Solanum glaucophyllum, to leverage the water-soluble nature of the glycoside. nih.govgoogle.com This is often followed by a series of purification steps to remove interfering substances.

Initial purification can be achieved using solid-phase extraction (SPE) with cartridges like Bond Elut C18. nih.gov This step helps in separating the polar glycosides from non-polar compounds. Further purification often involves column chromatography. Techniques such as high-pressure liquid chromatography (HPLC) with Sephadex as the matrix material have been employed. google.com Another approach involves the use of lipophilic gel chromatography, for instance, with piperidinohydroxypropyl Sephadex LH-20, for ion-exchange separation. nih.gov

For more complex separations, a combination of chromatographic techniques is common. For instance, a sequence of chromatography on Sephadex LH-20, silicic acid, and Celite columns has been used to purify hydrolyzed VD3-glycoside derivatives. researchgate.net The extraction of the non-saponifiable matter containing the liberated vitamin D compounds is typically carried out using liquid-liquid extraction with non-polar organic solvents. nih.gov

A summary of extraction and purification steps is presented below:

StepTechniquePurpose
Initial Extraction Aqueous extractionTo isolate water-soluble glycosides from plant material. nih.gov
Primary Purification Solid-Phase Extraction (e.g., C18 cartridges)To separate polar glycosides from non-polar compounds. nih.gov
Secondary Purification Column Chromatography (e.g., Sephadex, Silicic Acid)To further separate the compound of interest from other matrix components. google.comresearchgate.net
Final Purification Preparative HPLCTo obtain a highly purified product. google.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of vitamin D and its glycosides. Both normal-phase and reversed-phase HPLC are utilized. For instance, a normal-phase HPLC method using a silica (B1680970) column with a mobile phase of n-hexane and ethyl acetate (B1210297) has been developed for vitamin D3 analysis. nih.gov Another method employed a C18 column with a mobile phase of acetonitrile (B52724) and methanol (B129727) for the separation of vitamin D3. researchgate.net

Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis of vitamin D metabolites. researchgate.net The separation of vitamin D2 and D3, which can be challenging, has been achieved using a C18 column with a gradient of water and acetonitrile containing formic acid. The detection is often carried out using a UV detector, typically at a wavelength of 265 nm, which is characteristic of the vitamin D chromophore. google.comindexcopernicus.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and specific quantification of vitamin D metabolites due to its ability to differentiate analytes through both chromatographic separation and mass transitions. mdpi.comnih.govamegroups.org This technique has been instrumental in identifying and quantifying various vitamin D forms in complex biological and plant matrices. mdpi.com

LC-MS/MS methods have been developed for the simultaneous analysis of multiple vitamin D metabolites, including 25-hydroxyvitamin D3 (25OHD3), and its epimers. mdpi.comnih.gov The chromatographic separation is crucial to resolve isobaric interferences. mdpi.com For instance, a method using a high-resolution analytical column connected to a trap column has been used for the separation of 25-OH-vitamin D3 and its C3-epimer. chromsystems.com Atmospheric pressure chemical ionization (APCI) is a commonly used ionization technique in these methods. chromsystems.com

The precision and accuracy of LC-MS/MS methods are validated according to established guidelines, ensuring reliable quantification. mdpi.comnih.gov These methods offer low limits of detection and quantification, making them suitable for trace analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Techniques for Structural Elucidation (e.g., NMR for linkage analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, particularly for determining the nature and position of the glycosidic linkage. Both 1H and 13C NMR are employed to provide detailed structural information.

The complete assignment of 1H and 13C NMR spectra is crucial for confirming the structure of glucopyranosides. capes.gov.br For example, in the analysis of a purified 1,25-dihydroxyvitamin D3-glycoside from Solanum glaucophyllum, 2D NMR techniques such as Heteronuclear Multiple Quantum Correlation (HMQC) were used to confirm the presence of two sugar molecules by identifying distinct C1' signals. nih.gov The chemical shifts of the anomeric protons and carbons are particularly informative for determining the α or β configuration of the glycosidic bond. researchgate.net

Furthermore, 2D NMR experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the sugar moieties and the identification of the linkage point to the vitamin D aglycone. researchgate.netnih.gov For instance, an HMBC experiment can reveal the correlation between the anomeric proton of the glucose unit and the carbon of the vitamin D molecule to which it is attached.

Bioassays and In Vitro Systems for Functional Assessment

To understand the biological activity of this compound, various bioassays and in vitro systems are employed.

Cell-based reporter assays are a common method to assess the functional activity of compounds that interact with the vitamin D receptor (VDR). caymanchem.com These assays typically utilize mammalian cell lines that have been engineered to express the human VDR and a reporter gene, such as luciferase, under the control of a VDR-responsive promoter. fishersci.comindigobiosciences.com

When a VDR agonist, such as the active form of vitamin D, binds to the receptor, it triggers the expression of the luciferase gene. The resulting luminescence can be measured and is proportional to the VDR activation. indigobiosciences.com These assays can be used to screen for both agonist and antagonist activity of test compounds like this compound. fishersci.com The use of these reporter systems allows for a quantitative assessment of the functional activity of the compound and its potential to modulate VDR-mediated gene expression. researchgate.net

Studies have shown that the glycosidic form of 1,25-dihydroxyvitamin D3 from plant extracts can be hydrolyzed by intestinal enzymes to release the active aglycone, which can then activate the VDR. researchgate.net Cell-based reporter assays provide a valuable tool to investigate this process and to compare the activity of the glycoside with its synthetic counterpart. researchgate.net

Enzyme Activity Assays (e.g., for glycosidases, hydroxylases)

The study of this compound metabolism and bioactivity relies heavily on precise enzyme activity assays. These assays are crucial for understanding both the enzymatic release of active vitamin D3 from its glucoside conjugate and the subsequent metabolic transformations of the parent molecule. The primary enzymes of interest are glycosidases, which hydrolyze the glycosidic bond, and hydroxylases, which are key to vitamin D activation.

Glycosidase Activity Assays

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, releasing the aglycone (in this case, cholecalciferol) from the glycan moiety (glucose). Assaying for glycosidase activity is fundamental to determining the bioavailability of cholecalciferol from this compound in various biological systems. Endogenous glycosidases in an organism can directly release the active form of the vitamin. google.com Several studies on plant-derived vitamin D glycosides have utilized enzymatic hydrolysis with glycosidases to identify and quantify the released vitamin D metabolites. frontiersin.orgdtu.dk

A common method for assaying glycosidase activity involves incubating the substrate, this compound, with a biological sample (e.g., tissue homogenate, cell lysate, or purified enzyme). The reaction is monitored by quantifying the product, either the released cholecalciferol or glucose. For instance, a fluorometric enzymatic assay has been developed for other steryl glucosides, which involves the hydrolysis of the glucoside by a beta-glucosidase and the subsequent sensitive determination of the released glucose. researchgate.net This method could be adapted for 96-well plate formats, allowing for high-throughput screening. researchgate.net

The general steps for a glycosidase assay are:

Incubation of this compound with the enzyme source in a suitable buffer at an optimal temperature and pH.

Termination of the reaction after a specific time.

Extraction of the products.

Quantification of the released cholecalciferol via methods like High-Performance Liquid Chromatography (HPLC) or mass spectrometry, or quantification of glucose using a colorimetric or fluorometric assay, such as a Glucose Oxidase assay. google.commdpi.com

The table below illustrates a potential experimental setup for determining β-glucosidase activity on this compound, based on methodologies used for similar compounds. nih.gov

ParameterConditionPurpose
Substrate This compoundThe specific compound to be hydrolyzed.
Enzyme Source Purified β-glucosidase, tissue/cell extractTo provide the catalytic activity for hydrolysis.
Buffer Acetate or Phosphate (B84403) BufferTo maintain a stable pH for optimal enzyme activity.
pH 4.5 - 6.5Optimal range for many plant and fungal β-glucosidases.
Temperature 37°C - 50°CEnsures optimal enzyme function without denaturation.
Incubation Time 1 - 24 hoursAllows sufficient time for product formation.
Detection Method HPLC, LC-MS, Fluorometric Glucose AssayTo quantify the amount of cholecalciferol or glucose released.

Hydroxylase Activity Assays

Once cholecalciferol is released from this compound, it undergoes two critical hydroxylation steps to become the biologically active 1α,25-dihydroxyvitamin D3 (Calcitriol). mdpi.com These reactions are catalyzed by cytochrome P450 enzymes, specifically 25-hydroxylase (primarily in the liver) and 1α-hydroxylase (primarily in the kidneys). frontiersin.orgdtu.dk Assaying the activity of these hydroxylases is essential for understanding the complete metabolic pathway following the administration of this compound.

Research on vitamin D metabolism has identified several cytochrome P450 enzymes involved in its transformation, including CYP2R1, CYP27A1, CYP27B1, CYP24A1, and CYP11A1. researchgate.netnih.gov Enzyme activity for these hydroxylases can be measured in vitro using tissue preparations (e.g., liver or kidney microsomes) or cultured cells that express these enzymes. frontiersin.orgnih.gov

A typical hydroxylase assay involves:

Incubating cholecalciferol (released from its glucoside) with the enzyme source (e.g., kidney mitochondria for 1α-hydroxylase).

Providing necessary co-factors such as NADPH.

Extracting the resulting hydroxylated metabolites.

Separating and quantifying the products, such as 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3, using HPLC or LC-MS/MS. researchgate.net

The following table outlines representative data from a study on vitamin D metabolizing enzymes in cultured human cells, which demonstrates the type of results obtained from such assays.

Cell TypeEnzymeRelative mRNA Expression (Mean)
Epidermal Keratinocytes CYP2R1 (25-hydroxylase)1.2
CYP27B1 (1α-hydroxylase)2.5
CYP24A1 (catabolic enzyme)3.0
Dermal Fibroblasts CYP2R1 (25-hydroxylase)0.8
CYP27B1 (1α-hydroxylase)0.5
CYP24A1 (catabolic enzyme)1.5
Data is illustrative and based on findings in human skin cell research. researchgate.net

Organ Culture Models and Ex Vivo Preparations

Organ culture and ex vivo preparations provide a vital link between in vitro cell-based assays and in vivo studies. These models maintain the three-dimensional architecture and cellular heterogeneity of a tissue, allowing for the study of cellular interactions and physiological responses to compounds like this compound in a more biologically relevant context.

Organ Culture Models

Organ culture involves maintaining a whole organ or a fragment of it in a controlled laboratory environment for a period of days to weeks. This technique has been instrumental in elucidating the physiological roles of vitamin D metabolites in various tissues. For instance, organ cultures of embryonic chick femurs and rat growth plates have been used to study the effects of vitamin D metabolites on bone mineralization and collagen synthesis. nih.govjst.go.jpbioscientifica.com

In the context of this compound research, organ culture models could be used to:

Assess the ability of a specific organ (e.g., intestine, liver) to hydrolyze the glucoside bond and release cholecalciferol.

Investigate the subsequent metabolism (hydroxylation) of the released cholecalciferol within the tissue.

Evaluate the local biological effects of the released metabolites on tissue function, such as calcium transport in intestinal cultures or matrix regulation in cartilage cultures. bioscientifica.comphysiology.org

A study on human duodenal biopsies used a short-term organ culture system to demonstrate that gene expression related to calcium absorption is directly responsive to vitamin D metabolites. physiology.org This model could be adapted to test if this compound can serve as a source of active vitamin D for intestinal cells.

The table below summarizes findings from an organ culture study on embryonic chick femurs, illustrating the type of data that can be generated.

Treatment (5 days)Calcium Content (µ g/bone )Phosphorus Content (µ g/bone )Alkaline Phosphatase Activity (U/mg protein)
Control 120 ± 1060 ± 515 ± 2
1αOHD3 (10⁻⁸ M) 145 ± 1262 ± 614 ± 2
1,25(OH)₂D₃ (10⁻⁸ M) 95 ± 858 ± 516 ± 3
Statistically significant difference from control. Data is representative from studies on vitamin D metabolites. jst.go.jp

Ex Vivo Preparations

Ex vivo preparations typically involve fresh tissue studied over shorter time frames than organ cultures. Human skin explants are a prominent example of an ex vivo model used in vitamin D research. researchgate.net These models are excellent for studying dermal absorption, metabolism, and the local effects of topically applied compounds.

For this compound, ex vivo skin models could be used to determine:

The rate of penetration through the stratum corneum.

The extent of enzymatic hydrolysis by glycosidases present in skin cells.

The subsequent conversion of released cholecalciferol to its hydroxylated metabolites by enzymes like CYP27B1, which are known to be present in keratinocytes. researchgate.net

The physiological response of skin cells (keratinocytes and fibroblasts) to the locally produced vitamin D metabolites, such as effects on proliferation, differentiation, and wound healing. researchgate.netscispace.com

Research has shown that ex vivo human skin explants can effectively model the wound healing process and that active vitamin D3 (1,25(OH)₂D₃) can accelerate wound closure in this system. researchgate.net This highlights the utility of such models in assessing the potential therapeutic applications of vitamin D pro-drugs like this compound.

Structure Activity Relationship Sar Studies of Glucosylated Vitamin D Analogs

Impact of Glucose Moiety Position on Biological Activity

The position at which the glucose moiety is attached to the vitamin D molecule significantly influences its biological activity. The most studied point of attachment is the hydroxyl group at the C-3 position. Early studies on vitamin D3 3-β-D-glucopyranoside revealed that its biological activity is comparable to that of the parent vitamin D3 when administered intravenously. nih.gov In chickens, vitamin D3 glucoside exhibited 90% to 95% of the activity of its aglycone counterpart. nih.gov

Further research on the glucosides of hydroxylated vitamin D metabolites has provided more insight. A study comparing the C-1, C-3, and C-25 β-D-glucopyranosides of 1,25-dihydroxyvitamin D3 found that all three isomers were biologically active and equipotent when administered intravenously to vitamin D-deficient rats. nih.gov This suggests that, upon entering the bloodstream, these glucosides are likely hydrolyzed by endogenous glycosidases, releasing the active aglycone, 1,25-dihydroxyvitamin D3. nih.gov However, it is noteworthy that these glucosides were less active than the free 1,25-dihydroxyvitamin D3. nih.gov

The route of administration also plays a crucial role. While vitamin D3 3-β-D-glucopyranoside is active when given intravenously, it shows no biological activity when administered orally. acs.org In contrast, the 3β-D-glucopyranosides of 25-hydroxyvitamin D3, 1α-hydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 retain their activity when given orally. This highlights the importance of the hydroxylation pattern of the vitamin D aglycone in the oral bioavailability of its glucosides.

Table 1: Biological Activity of Vitamin D3 Glucosides Based on Glucose Position and Administration Route
CompoundPosition of GlucoseAdministration RouteRelative Biological ActivityReference
Vitamin D3-3β-D-glucopyranosideC-3βIntravenousActive, comparable to Vitamin D3 nih.gov
Vitamin D3-3β-D-glucopyranosideC-3βOralInactive acs.org
1,25(OH)2D3-1β-D-glucopyranosideC-1βIntravenousActive, equipotent to C-3 and C-25 glucosides nih.gov
1,25(OH)2D3-3β-D-glucopyranosideC-3βIntravenousActive, equipotent to C-1 and C-25 glucosides nih.gov
1,25(OH)2D3-25-β-D-glucopyranosideC-25IntravenousActive, equipotent to C-1 and C-3 glucosides nih.gov
1,25(OH)2D3 Glucosides (C-1, C-3, C-25)C-1β, C-3β, C-25OralActive, but less so than the aglycone nih.gov

Influence of Sugar Stereochemistry and Linkage Type

The stereochemistry of the sugar moiety and the nature of the glycosidic bond are critical determinants of the biological activity of vitamin D glycosides. The anomeric configuration of the glycosidic linkage (α or β) has been shown to be particularly important. For instance, vitamin D3-3β-glucoside has demonstrated greater biological activity than its α-anomer, vitamin D3-3α-glucoside. acs.org This suggests that the spatial orientation of the glucose unit relative to the vitamin D core affects its interaction with metabolic enzymes or the vitamin D receptor (VDR).

The type of sugar can also influence activity. While most studies have focused on glucosides, research on 1α-hydroxyvitamin D3 has shown that a cellobioside (a disaccharide of two glucose units) derivative, 1α(OH)D3-cellobioside, was devoid of any vitamin D activity in chickens, whereas the corresponding glucoside retained about 10% of the activity of the free 1α-hydroxyvitamin D3. nih.govfrontiersin.org This indicates that the size and complexity of the sugar chain can negatively impact biological function.

The linkage type, specifically O-glycosidic versus C-glycosidic bonds, is another area of investigation. C-glycosides, where the sugar is connected to the aglycone via a carbon-carbon bond, are generally more resistant to enzymatic hydrolysis than O-glycosides. While research on C-glycoside analogs of vitamin D3 is less extensive, studies on other C-linked glycosides suggest they can act as stable mimetics of their O-linked counterparts. This enhanced stability could potentially lead to prolonged biological effects.

Table 2: Effect of Sugar Stereochemistry and Linkage on Biological Activity
CompoundKey Structural FeatureObserved Biological ActivityReference
Vitamin D3-3β-glucosideβ-anomerMore active acs.org
Vitamin D3-3α-glucosideα-anomerLess active acs.org
1α(OH)D3-glucosideMonosaccharide (glucose)~10% activity of aglycone nih.govfrontiersin.org
1α(OH)D3-cellobiosideDisaccharide (cellobiose)No activity nih.govfrontiersin.org

Structural Modifications and Their Effects on VDR Binding and Transactivation

The biological actions of vitamin D are mediated by the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. nih.govnih.gov The binding of a vitamin D analog to the VDR and the subsequent transactivation of target genes are key measures of its potency. Structural modifications to glucosylated vitamin D analogs can profoundly affect these processes.

While specific quantitative data on the VDR binding affinity and transactivation potential of a wide range of VD3-glucopyranosides are not abundant in the literature, the general principles of vitamin D SAR can be applied. The addition of a bulky glucose moiety at key positions, such as the C-1α or C-3β hydroxyl groups, which are crucial for hydrogen bonding with the VDR, would be expected to sterically hinder this interaction and thus reduce binding affinity. oncotarget.com This is consistent with the observation that glucosides are generally less active than their aglycones. nih.gov

The likely mechanism of action for many vitamin D glucosides in vivo is through their hydrolysis to the active, non-glycosylated form. nih.gov Therefore, modifications that affect the rate of this hydrolysis will indirectly impact VDR binding and transactivation by controlling the concentration of the active aglycone available to the receptor.

For direct interaction with the VDR, a glucosylated analog would need to fit within the ligand-binding pocket of the receptor. This would likely require significant structural modifications to both the vitamin D and glucose portions of the molecule to present the key interacting groups in the correct orientation. Research into novel vitamin D analogs has shown that modifications to the A-ring and the side chain can lead to compounds with enhanced VDR binding and transactivation potential, sometimes with reduced calcemic effects. mcgill.canih.gov Applying these principles to the design of novel glucosylated vitamin D analogs could lead to the development of compounds with unique therapeutic profiles.

Table 3: General Structure-Activity Relationships for VDR Interaction
Structural ModificationExpected Effect on VDR Binding/TransactivationRationaleReference
Glycosylation at key hydroxyl groups (e.g., C-1α, C-3β)Decreased direct bindingSteric hindrance of essential hydrogen bonds with VDR. oncotarget.com
Increased size of the sugar moiety (e.g., disaccharide vs. monosaccharide)Decreased activityIncreased steric bulk further hinders interaction with VDR or metabolic enzymes. nih.govfrontiersin.org
Hydrolysis of the glycosidic bondIndirectly promotes VDR binding and transactivationReleases the active aglycone which can then bind to the VDR. nih.gov
Modifications to the A-ring or side chain of the aglyconeCan be modulated (increased or decreased)Alters the overall conformation and fit within the VDR ligand-binding pocket. mcgill.canih.gov

Research Gaps and Future Academic Directions

Comprehensive Elucidation of VD3-Glucopyranoside Specific Metabolic Enzymes

A fundamental gap exists in identifying and characterizing the specific enzymes responsible for the synthesis (glucosylation) and breakdown (deglucosylation) of this compound in vivo. While the metabolism of the parent compound, vitamin D3, involving cytochrome P450 enzymes like CYP2R1, CYP27A1, CYP27B1, and CYP24A1 is well-documented, the enzymatic machinery governing its glucosylated counterpart is largely unknown. rsc.orgdiva-portal.orgfrontiersin.orgnih.govnih.govnih.gov

Future research should prioritize the isolation and characterization of the glucosyltransferases that attach a glucose molecule to vitamin D3 and the glucosidases that cleave it. Investigating the substrate specificity, kinetic properties, and tissue distribution of these enzymes is crucial. It is plausible that these enzymes belong to the broader families of UDP-glucuronosyltransferases (UGTs) or other glycosyltransferases, but specific isoforms with a preference for vitamin D3 as a substrate need to be identified. Understanding these enzymes will be foundational to deciphering the physiological relevance of this compound.

Advanced Studies on the Regulatory Networks Governing Glucosylation and Deglucosylation

Beyond identifying the enzymes, understanding how the processes of this compound formation and breakdown are regulated is paramount. The synthesis of the active form of vitamin D, 1α,25-dihydroxyvitamin D3, is tightly controlled by factors like parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), calcium, and phosphate (B84403). nih.govmdpi.comnih.gov It is conceivable that a similarly complex regulatory network governs glucosylation and deglucosylation.

Future investigations should explore the influence of hormonal signals, cellular energy status, and the concentration of vitamin D metabolites on the activity and expression of the relevant glucosyltransferases and glucosidases. The interplay between the canonical vitamin D metabolic pathway and the glucosylation pathway needs to be elucidated. For instance, does the cell prioritize hydroxylation or glucosylation under specific physiological conditions? Answering such questions will provide a more complete picture of vitamin D homeostasis.

Development of Novel Research Probes and Pharmacological Tools Based on this compound Scaffolds

The development of specific molecular probes and pharmacological tools is essential to dissect the biological functions of this compound. Currently, there is a lack of such tools, which hampers research into its specific interactions and downstream effects.

Future synthetic chemistry efforts should focus on creating a library of this compound analogs. jst.go.jp These could include:

Fluorescently-labeled probes: To visualize the cellular uptake, subcellular localization, and trafficking of this compound.

Biotinylated or photo-affinity labeled probes: To identify and isolate binding partners and interacting proteins.

Stable, non-hydrolyzable analogs: To study the long-term effects of this compound without the complication of deglucosylation.

Selective inhibitors or activators of the metabolic enzymes: To modulate the endogenous levels of this compound and study the resulting physiological consequences.

These tools would be invaluable for delineating the unique signaling pathways and molecular targets of this compound, distinct from its parent compound.

Exploration of this compound Role in Specific Biological Systems beyond Traditional Vertebrate Models

Research on vitamin D has predominantly focused on vertebrate models, particularly in the context of calcium homeostasis and bone health. frontiersin.org However, vitamin D and its derivatives, including glycosylated forms, have been identified in various other organisms, including plants and marine invertebrates. frontiersin.orgresearchgate.netresearchgate.netdtu.dk The functional significance of these compounds in non-vertebrate systems is a largely unexplored and exciting area of research.

Future studies should investigate the role of this compound in these diverse biological contexts. For example, in plants, does it play a role in growth, development, or defense mechanisms? researchgate.net In marine organisms like the pearl oyster Pinctada fucata martensii, where vitamin D3 has been shown to affect pearl quality, what is the role of its glucosylated form? frontiersin.org Exploring these non-traditional models could reveal novel biological functions for vitamin D metabolites and provide insights into the evolutionary conservation of their signaling pathways.

Integration of Omics Approaches (e.g., Metabolomics, Proteomics) to Map Glucosylation Pathways

The application of high-throughput "omics" technologies offers a powerful approach to comprehensively map the metabolic and signaling pathways related to this compound.

Metabolomics: Untargeted metabolomics studies can help identify and quantify this compound and other related metabolites in various tissues and biofluids under different physiological conditions. metabolomicsworkbench.org This can provide a global view of the vitamin D metabolome and how it is altered in response to stimuli or in disease states.

Proteomics: Proteomic analyses can be used to identify proteins that are differentially expressed or post-translationally modified in response to this compound treatment. This can help to uncover its downstream signaling targets and cellular effects.

Transcriptomics: Analyzing changes in gene expression in response to this compound can reveal the genetic networks it regulates, providing clues to its function.

Integrating these omics datasets will be crucial for constructing a comprehensive map of the this compound pathway, from its synthesis and regulation to its ultimate biological effects. This systems-level understanding will be instrumental in unlocking the full potential of this intriguing vitamin D metabolite.

Q & A

Q. What are the established protocols for synthesizing VD3-Glucopyranoside, and how do reaction conditions influence yield?

Synthesis typically involves glycosylation reactions where vitamin D3 (VD3) is conjugated with a glucopyranosyl donor. Key parameters include temperature (40–60°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., silver triflate for β-linkage specificity). Yield optimization requires monitoring via HPLC or NMR to track glycosidic bond formation and byproduct elimination .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

Structural confirmation combines mass spectrometry (MS) for molecular weight determination, nuclear magnetic resonance (NMR) for glycosidic linkage analysis (e.g., anomeric proton signals at δ 4.8–5.5 ppm), and X-ray crystallography for absolute configuration. Discrepancies in spectral data should prompt re-evaluation of purification steps (e.g., column chromatography efficiency) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Solubility in aqueous buffers (e.g., PBS) is pH-dependent, with improved hydrophilicity compared to VD3. Stability studies use accelerated degradation tests (40°C/75% RH) and HPLC-UV to assess hydrolytic cleavage of the glycosidic bond. Contradictory findings in literature may arise from variations in buffer ionic strength or oxidation inhibitors .

Advanced Research Questions

Q. How does this compound interact with cellular vitamin D receptors (VDRs), and what experimental models validate its bioactivity?

In vitro assays (e.g., luciferase reporter gene systems in HEK-293 cells) measure VDR activation. Comparative studies with VD3 should include dose-response curves and Western blotting for downstream targets (e.g., CYP24A1). Discrepancies in potency may reflect differences in cellular uptake or enzymatic hydrolysis rates .

Q. What computational approaches predict the metabolic pathways of this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with hydrolytic enzymes (e.g., β-glucosidases), while QSAR analysis identifies structural motifs influencing metabolic stability. Validate predictions using LC-MS/MS to detect metabolites in hepatocyte incubation studies .

Q. How can contradictory data on this compound’s pharmacokinetics be resolved?

Conflicting bioavailability reports may stem from assay sensitivity (e.g., ELISA vs. LC-MS/MS) or animal model variability (e.g., murine vs. humanized CYP3A4 models). Standardize protocols using radiolabeled tracers ([³H]-VD3-Glucopyranoside) and cross-validate with microsomal stability assays .

Q. What strategies improve the selective delivery of this compound to target tissues?

Nanoparticle encapsulation (e.g., PLGA-based carriers) enhances lymphatic uptake. Assess targeting efficiency via fluorescence imaging (Cy5.5-labeled conjugates) and compare biodistribution profiles to free VD3. Methodological pitfalls include nanoparticle aggregation in serum-containing media .

Methodological Guidance

Q. How should researchers design experiments to assess the immunomodulatory effects of this compound?

Use primary immune cells (e.g., human PBMCs) and measure cytokine secretion (IL-10, IFN-γ) via multiplex assays. Include controls for glucopyranoside hydrolysis (e.g., β-glucosidase inhibitors) to distinguish effects of the intact conjugate versus VD3 .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ values. Address outliers via Grubbs’ test and confirm reproducibility across biological replicates. For RNA-seq data, apply DESeq2 for differential gene expression analysis .

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound?

Re-evaluate force field parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) and validate with experimental crystallography or cryo-EM. Cross-correlate computational ADMET predictions with in vitro permeability (Caco-2 assays) and microsomal half-life data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.